molecular formula C18H20ClNO4S B256225 N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide

N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide

Cat. No. B256225
M. Wt: 381.9 g/mol
InChI Key: CGVRQBGSOMEULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide, also known as BAY 11-7082, is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 inhibits the NF-κB pathway by covalently modifying the cysteine residue of the IKK complex. The IKK complex consists of three subunits, IKKα, IKKβ, and IKKγ, and is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins, which sequester NF-κB in the cytoplasm. N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 specifically targets the cysteine residue of the IKKβ subunit, which is essential for the activation of the complex. This results in the inhibition of IκB phosphorylation and degradation, and the subsequent inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects in various in vitro and in vivo models. Inhibition of the NF-κB pathway by N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the proliferation and survival of cancer cells. N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 has also been shown to modulate the immune response by inhibiting the activation and differentiation of T cells and dendritic cells.

Advantages and Limitations for Lab Experiments

N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 is a potent and specific inhibitor of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, it is important to note that the covalent modification of the IKK complex by N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 is irreversible, which limits its use in certain experiments where the recovery of NF-κB activity is required. In addition, N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 has been shown to have off-target effects on other proteins, such as the proteasome and the JAK/STAT pathway, which should be taken into consideration when interpreting the results of experiments using this compound.

Future Directions

For research include the development of N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 derivatives with improved pharmacokinetic properties, the identification of new targets and pathways regulated by NF-κB, and the evaluation of the therapeutic efficacy of N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 involves several steps, starting from the reaction of 3-chloro-4-methoxyaniline with 2,2-dimethylpropanal to form the corresponding imine. The imine is then reduced with sodium borohydride to give the secondary amine, which is further reacted with benzenesulfonyl chloride to obtain the final product, N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082. The overall yield of the synthesis is around 25%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 has been widely used in scientific research as a tool to study the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune response, inflammation, and cell survival. Aberrant activation of NF-κB has been implicated in various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 inhibits the NF-κB pathway by covalently modifying the cysteine residue of the inhibitor of κB kinase (IKK) complex, which is responsible for the activation of NF-κB. This results in the inhibition of NF-κB activation and downstream gene expression.

properties

Product Name

N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide

Molecular Formula

C18H20ClNO4S

Molecular Weight

381.9 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C18H20ClNO4S/c1-18(2,3)17(21)20(13-10-11-16(24-4)15(19)12-13)25(22,23)14-8-6-5-7-9-14/h5-12H,1-4H3

InChI Key

CGVRQBGSOMEULN-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)N(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C(=O)N(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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